Deluceminhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolles Werkzeug bei der Untersuchung der NMDA-Rezeptor-Antagonisierung und der Serotonin-Wiederaufnahmehemmung.

Biologie: Die Verbindung wird verwendet, um die Mechanismen des Neuroprotektions und der Neurodegeneration zu untersuchen.

Medizin: Deluceminhydrochlorid wurde als potenzielle Behandlung für Schlaganfall, Schädel-Hirn-Trauma und Depression untersucht.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika und neuroprotektiver Medikamente .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonisierung des NMDA-Rezeptors und Hemmung der Serotonin-Wiederaufnahme. Der NMDA-Rezeptor ist an der synaptischen Plastizität und der Gedächtnisfunktion beteiligt, während die Hemmung der Serotonin-Wiederaufnahme den Serotoninspiegel im Gehirn erhöht. Diese Wirkungen tragen zu den neuroprotektiven und antidepressiven Wirkungen der Verbindung bei. Zu den beteiligten molekularen Zielen und Signalwegen gehören der NMDA-Rezeptor und Serotonintransporter .

Ähnliche Verbindungen:

- Budipin

- Diphenidin

- Ephenidin

- Fluorolintane

- Lanicemin

- Methoxphenidin

- MT-45

- Remacemide

Vergleich: this compound ist einzigartig in seiner Doppelfunktion als NMDA-Rezeptor-Antagonist und Serotonin-Wiederaufnahmehemmer. Diese Kombination von Eigenschaften unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nur einen dieser Signalwege ansteuern. Zusätzlich hat this compound in präklinischen Studien vielversprechende neuroprotektive Wirkungen gezeigt, was es zu einem potenziellen Kandidaten für weitere Forschung und Entwicklung macht .

Wirkmechanismus

Delucemine hydrochloride, also known as Delucemine HCl, is a small molecule drug with a variety of potential therapeutic applications. This article will explore the mechanism of action of Delucemine hydrochloride, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

Delucemine hydrochloride primarily targets the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when the neuron is depolarized. This allows positively charged ions to flow through the cell membrane .

Mode of Action

Delucemine hydrochloride acts as an NMDA receptor antagonist This inhibitory action can help to regulate the excitatory neurotransmission mediated by glutamate . Additionally, Delucemine hydrochloride also functions as a selective serotonin reuptake inhibitor (SSRI)

Biochemical Pathways

The antagonistic action of Delucemine hydrochloride on the NMDA receptor affects the neuroactive ligand-receptor interaction and the glutamatergic synapse pathways . By blocking the NMDA receptor, Delucemine hydrochloride can modulate the synaptic transmission in the central nervous system, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

As a small molecule drug , it is generally expected to have good bioavailability and be able to cross the blood-brain barrier, which is crucial for its neuroprotective effects.

Result of Action

The antagonistic action of Delucemine hydrochloride on the NMDA receptor and its role as an SSRI can lead to neuroprotective effects . It was originally investigated for the treatment of stroke and has been studied as a potential antidepressant . Its highest r&d status is currently discontinued .

Biochemische Analyse

Biochemical Properties

Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, Delucemine hydrochloride inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Delucemine hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, Delucemine hydrochloride reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .

Molecular Mechanism

At the molecular level, Delucemine hydrochloride exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, Delucemine hydrochloride binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delucemine hydrochloride can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of Delucemine hydrochloride can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while Delucemine hydrochloride can provide short-term neuroprotection, its long-term efficacy may be limited .

Dosage Effects in Animal Models

The effects of Delucemine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, Delucemine hydrochloride can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Delucemine hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, Delucemine hydrochloride can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Delucemine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of Delucemine hydrochloride within tissues can affect its localization and accumulation, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of Delucemine hydrochloride can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct Delucemine hydrochloride to specific cellular compartments, further influencing its activity .

Vorbereitungsmethoden

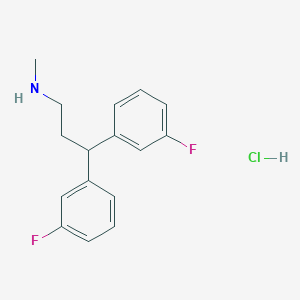

Synthetic Routes and Reaction Conditions: The synthesis of delucemine hydrochloride involves the reaction of 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of delucemine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Reaktionstypen: Deluceminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, wodurch möglicherweise seine pharmakologischen Eigenschaften modifiziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation verschiedene fluorierte Derivate ergeben, während Reduktion verschiedene Amin-Derivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

- Budipine

- Diphenidine

- Ephenidine

- Fluorolintane

- Lanicemine

- Methoxphenidine

- MT-45

- Remacemide

Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, delucemine hydrochloride has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .

Eigenschaften

IUPAC Name |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMVYXIKDNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171909 | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186495-99-8 | |

| Record name | Delucemine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELUCEMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)